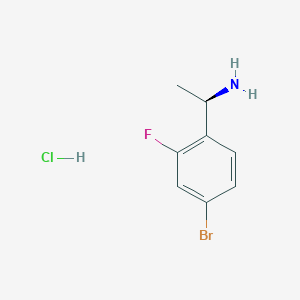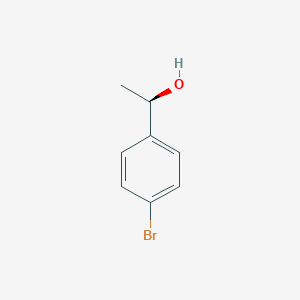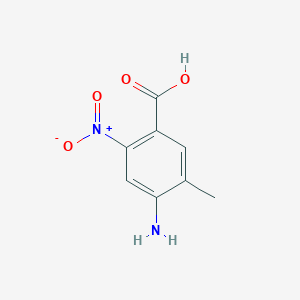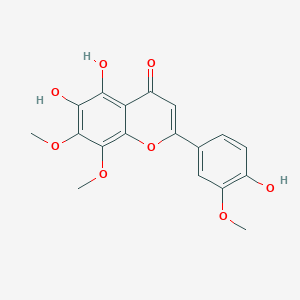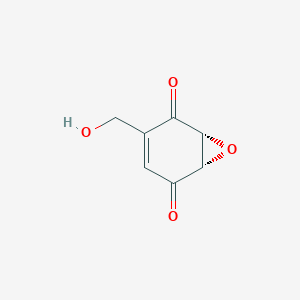
叶霉素
描述
Preparation, Characterization, and Catalytic Application of Phyllosilicate
Phyllosilicates, which include minerals such as micas, chlorite, and talc, are notable for their unique layered structure and the ability to incorporate transition metals like Ni, Co, and Cu into their framework . These minerals are characterized by high thermal and hydrothermal stability, making them suitable for catalytic applications in both high-temperature gas reactions and low-temperature liquid reactions . The preparation of phyllosilicate materials involves various morphologies, and their characterization is crucial to understanding their properties and enhancing their performance in catalysis .
Atomic Theories of Phyllosilicates
Atomic-level studies of phyllosilicates have provided insights into the structure and bonding within their layers, the effects of cation substitution, and the bonding between layers . These studies are essential for understanding the physical and chemical properties of phyllosilicates and have highlighted the need for future research in areas such as ion exchange reactions and electron transport .
Phyllostoxin and Phyllostin: Bioactive Metabolites
Phyllostoxin and phyllostin are two metabolites produced by the fungal pathogen Phyllosticta cirsii, which has potential as a biocontrol agent . Phyllostoxin, in particular, has shown high phytotoxicity, causing rapid necrosis in punctured leaves of Cirsium arvense . The structural differences between phyllostoxin and phyllostin highlight the importance of active functional groups in the former, which are absent in the latter .
Membrane Interactions of Phylloseptin Peptides
Phylloseptin-1, -2, and -3 are antimicrobial peptides whose interactions with membranes have been studied using solid-state NMR spectroscopy . These studies have revealed how subtle changes in the peptides' structures affect their biological activities and membrane interactions .
Phyllostictine A: In Vitro Production and Toxicity
Phyllostictine A is a toxin produced by Phyllosticta cirsii and has been studied for its potential as a natural herbicide . The production of this toxin under various cultural conditions and its phytotoxicity on plant protoplasts have been evaluated, with findings supporting its use in biocontrol .
Structural Revision and Biosynthesis of Phyllostictines
The structure of phyllostictines has been revised to a series of bicyclic 3-methylene tetramic acids . Genome sequencing of Phyllosticta cirsii has revealed a biosynthetic gene cluster responsible for the production of phyllostictines, and knockout experiments have confirmed this link .
Anticancer Activity and Structure-Activity Relationships of Phyllostictine A
Phyllostictine A has been characterized for its in vitro anticancer activity and toxicity . The compound's interaction with GSH suggests a mechanism of action involving the formation of a complex through a Michael attack . Structure-activity relationship analyses have provided preliminary insights into the anticancer activity of phyllostictine A and related compounds .
Synthesis of Phyllostictine Analogues with Herbicidal Activity
The synthesis of phyllostictine analogues has been achieved through ring-closing metathesis reactions of α-methylene-β-lactams . These analogues mimic key structural elements of phyllostictine A and have shown phytotoxic activity, suggesting the importance of the α-methylene-β-lactam subunit in the herbicidal activity of phyllostictine A .
Distribution of Phyllosilicates on the Surface of Ceres
The distribution of phyllosilicates on the dwarf planet Ceres has been studied using data from the Dawn spacecraft . The presence of Mg- and NH4-bearing phyllosilicates across Ceres' surface indicates a global aqueous alteration process in the planet's geological history .
Raman Spectral Features of Phyllosilicates
A comprehensive Raman spectroscopic study of phyllosilicates has been conducted to distinguish them from other silicate structural types . The study provides empirical rules for identifying and characterizing phyllosilicates based on their Raman spectral patterns, which is significant for planetary surface exploration and laboratory studies of terrestrial samples .
科学研究应用
天然除草剂潜力:
- 由 Phyllosticta cirsii 产生的叶霉素 A 显示出作为天然除草剂的潜力。对其在不同培养基和培养条件下的产生进行了研究,并评估了其对烟草和 C. arvense 原生质体的植物毒性 (Zonno 等,2008)。
- 另一项关于 Phyllosticta cirsii 的研究确定了叶霉素毒素和叶霉素,这两种代谢物具有潜在的除草活性。叶霉素毒素表现出显着的植物毒性,表明其在生物防治中的作用 (Evidente 等,2008)。
害虫防治:
- 从内生真菌 Diaporthe miriciae 中分离出的叶霉素乙酸酯和叶霉素对小菜蛾幼虫表现出强烈的拒食、触杀和产卵威慑活性,表明它们具有作为天然害虫防治剂的潜力 (Ratnaweera 等,2019)。
抗癌活性:
- 从 Phyllosticta cirsii 中分离出的叶霉素 A 被评估其体外抗癌活性和毒性。它在正常细胞和癌细胞中均表现出抑制生长的活性,对增殖细胞有显着影响 (Le Calvé 等,2011)。
结构见解:
- 报道了由 Phyllosticta cirsii 产生的另一种代谢物叶霉素的 X 射线晶体结构,提供了对其分子构型的见解 (Tuzi 等,2009)。
叶霉素分析:
- 从 Phyllosticta cirsii 中产生的叶霉素 A-D(恶唑三环烯酮)被分离和表征。叶霉素 A 表现出植物毒性和对革兰氏阳性细菌的抗生素活性,突出了这些化合物的多种生物活性 (Evidente 等,2008)。
叶霉素的生物合成:
- 对叶霉素 A 和 B 的结构修订和生物合成的研究揭示了它们作为双环 3-亚甲基四酸的真实结构。Phyllostica cirsii 的基因组测序确定了负责叶霉素产生的生物合成基因簇 (Trenti & Cox, 2017)。
作用机制
Target of Action
Phyllostine is a phytotoxic compound produced by the fungus Phyllosticta . It exhibits strong antifeedant, contact toxicity, and oviposition deterrent activities against Plutella xylostella . .
Mode of Action
It is known to exhibit phytotoxic effects, causing wilting and dark discoloration in plants . It also shows strong antifeedant and contact toxicity activities against certain pests .
Biochemical Pathways
It is known that phyllostine is a phytotoxic compound, suggesting that it may interfere with plant metabolic pathways
Result of Action
Phyllostine exhibits strong antifeedant and contact toxicity activities against Plutella xylostella, a pest of cruciferous crops . It also shows phytotoxic effects, causing wilting and dark discoloration in plants . These effects suggest that Phyllostine may have potential applications in pest management and crop protection.
Action Environment
It is known that several factors can affect the production of mycotoxins by fungi, including ph, temperature, humidity, and substrate nutrition . These factors could potentially influence the production, action, efficacy, and stability of Phyllostine.
安全和危害
属性
IUPAC Name |
(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELZLHJHUZIGY-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2C(C1=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181723 | |
| Record name | Phyllostine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27270-89-9 | |
| Record name | Phyllostine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phyllostine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLLOSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phyllostine affect insects like the diamondback moth (DBM)?
A1: Phyllostine exhibits strong antifeedant, contact toxicity, and oviposition deterrent activities against DBM larvae. [] In no-choice leaf disc assays, phyllostine acetate and phyllostine resulted in 100% feeding deterrence at 50 μg/cm2. [] The exact mechanism behind these effects remains to be fully elucidated.
Q2: What is the molecular formula and weight of phyllostine?
A2: Phyllostine has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.
Q3: What spectroscopic data is available for phyllostine?
A3: Several studies report spectroscopic data for phyllostine, including proton and 13C NMR, CD spectra, and mass spectrometry data. [, , , ] These data confirm its structure and provide insights into its stereochemistry.
Q4: Is there information available on the stability of phyllostine under various conditions?
A4: While the provided research focuses on the biosynthesis and biological activities of phyllostine, information regarding its stability under various conditions (temperature, pH, light) is limited. Further research is needed to assess its stability and suitability for different applications.
Q5: Does phyllostine possess any catalytic properties?
A5: The provided research primarily focuses on phyllostine's role as a metabolite and its biological activities. There is no mention of any intrinsic catalytic properties associated with this compound.
Q6: Have there been any computational studies on phyllostine?
A6: The provided abstracts do not mention any computational studies like molecular docking or QSAR modeling for phyllostine. Such studies could be valuable in understanding its interactions with biological targets and predicting the activity of analogs.
Q7: How does the structure of phyllostine relate to its biological activity?
A7: Research suggests that the epoxyquinone moiety in phyllostine plays a crucial role in its biological activity. [] Analogs like desoxyphyllostine, which lacks a hydroxyl group, also show biological activity, but their potency and specificity can differ. []
Q8: Are there any formulation strategies to improve the stability or bioavailability of phyllostine?
A8: The provided research primarily focuses on identifying and characterizing phyllostine. Information regarding specific formulation strategies to enhance its stability, solubility, or bioavailability is not available.
Q9: Is there information available regarding the SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical methods for phyllostine?
A9: The provided research primarily focuses on the biosynthesis, isolation, and basic biological characterization of phyllostine. Detailed studies on SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical method validation are not covered in these papers.
Q10: Is there information available about the environmental impact, dissolution, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications of phyllostine?
A10: While some papers mention the isolation of phyllostine from natural sources like fungi and algae, [, , ] information on its environmental impact, degradation, and related aspects is limited. Further research is needed to comprehensively assess these factors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




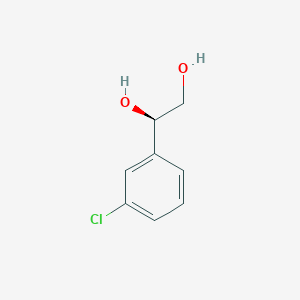



![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

